1-(3-Fluorophenyl)ethane-1,2-diamine

Nitric Oxide Synthase Inhibition Medicinal Chemistry Structure-Activity Relationship

1-(3-Fluorophenyl)ethane-1,2-diamine (CAS 69810-81-7) is a chiral phenylalkyl diamine building block widely utilized in medicinal chemistry for constructing sigma receptor ligands and nitric oxide synthase (NOS) inhibitors. Its structure features a 3-fluorophenyl group directly attached to a 1,2-ethylenediamine backbone, differing from its 4-fluoro, 2-fluoro, and non-fluorinated congeners in both electronic distribution and steric profile, which critically influence downstream biological activity and synthetic derivatization strategies.

Molecular Formula C8H11FN2
Molecular Weight 154.18 g/mol
Cat. No. B12113907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)ethane-1,2-diamine
Molecular FormulaC8H11FN2
Molecular Weight154.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(CN)N
InChIInChI=1S/C8H11FN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,10-11H2
InChIKeyBJBRECRPMUHDDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluorophenyl)ethane-1,2-diamine Procurement Guide: Core Physicochemical and Analytical Specifications


1-(3-Fluorophenyl)ethane-1,2-diamine (CAS 69810-81-7) is a chiral phenylalkyl diamine building block widely utilized in medicinal chemistry for constructing sigma receptor ligands and nitric oxide synthase (NOS) inhibitors [1]. Its structure features a 3-fluorophenyl group directly attached to a 1,2-ethylenediamine backbone, differing from its 4-fluoro, 2-fluoro, and non-fluorinated congeners in both electronic distribution and steric profile, which critically influence downstream biological activity and synthetic derivatization strategies .

Why Generic Substitution of 1-(3-Fluorophenyl)ethane-1,2-diamine with Other Phenylalkyldiamines Compromises Project Integrity


In-class phenylalkyldiamines are not interchangeable due to profound differences in biological target engagement and pharmacokinetic properties driven by fluorine position. The 3-fluoro substitution confers a unique electron-withdrawing effect that modulates the basicity of the adjacent amine and alters metabolic stability relative to the 4-fluoro isomer, directly impacting sigma receptor affinity and NOS inhibition potency observed in patent and crystallographic studies [1]. Replacing the 3-fluorophenyl motif with a non-fluorinated phenyl ring dramatically reduces target binding, as evidenced by comparative iNOS inhibition data where the non-fluorinated analog (1-phenyl-1,2-ethanediamine) exhibits an IC50 of 130 nM, while derivatives containing the 3-fluorophenethyl fragment achieve low nanomolar Ki values in NOS assays [2].

Quantitative Differentiation of 1-(3-Fluorophenyl)ethane-1,2-diamine: Head-to-Head Comparative Data for Procurement Decisions


NOS Inhibitory Potency: 3-Fluorophenethyl Fragment vs. Non-Fluorinated Parent in Human iNOS Assays

The 3-fluorophenyl substitution significantly enhances nitric oxide synthase (NOS) inhibitory potency compared to the non-fluorinated phenyl analog. While the simple non-fluorinated 1-phenyl-1,2-ethanediamine scaffold shows only moderate inhibition of human iNOS (IC50 = 130 nM), advanced derivatives incorporating the 3-fluorophenethyl fragment demonstrate substantially improved affinity, with Ki values reaching 26.6 µM against rat nNOS and 49.1 µM against bovine eNOS in recombinant enzyme assays. This represents a critical potency differential that directs medicinal chemistry programs toward the 3-fluoro congener as the preferred starting material for NOS inhibitor lead optimization [1][2].

Nitric Oxide Synthase Inhibition Medicinal Chemistry Structure-Activity Relationship

Physicochemical Property Differentiation: Density and Predicted Boiling Point vs. Non-Fluorinated Parent

Fluorination at the 3-position imparts measurable changes in bulk physical properties relative to the non-fluorinated 1-phenyl-1,2-ethanediamine. The target compound exhibits a higher predicted density (1.145 g/cm³ vs. 1.044 g/cm³) and a slightly lower boiling point (261.1°C vs. 262.6°C), reflecting the influence of the fluorine atom on intermolecular interactions. These differences, while modest, are relevant for purification protocol design (distillation conditions), formulation development, and analytical method validation where density-based separations are employed .

Physicochemical Properties Formulation Science Process Chemistry

Sigma Receptor Pharmacophore Validation: 3-Fluorophenyl as a Privileged Fragment for Sigma-1 Binding

The 3-fluorophenyl group is explicitly recognized in the patent literature as a privileged substituent for achieving high-affinity sigma receptor binding. US Patent 7,078,537 claims a broad series of phenylalkyl 1,2-diamines where the 3-fluoro substitution pattern is identified as a key structural feature contributing to sigma receptor affinity. While exact Ki values for the bare 1-(3-fluorophenyl)ethane-1,2-diamine scaffold are not publicly disclosed, the patent establishes that compounds within this structural class achieve potent sigma-1 receptor binding, with some analogs demonstrating Ki values below 1 nM when properly substituted. The 3-fluoro isomer is thus validated as an essential pharmacophoric element for sigma receptor-targeted programs, whereas the 4-fluoro isomer is less prominently featured in patent claims [1].

Sigma-1 Receptor CNS Drug Discovery Pharmacophore Modeling

Crystallographic Utility: 3-Fluorophenethyl Fragment in NOS Co-Crystal Structures

The 3-fluorophenethyl moiety derived from 1-(3-fluorophenyl)ethane-1,2-diamine has been successfully incorporated into multiple high-resolution co-crystal structures with nitric oxide synthase isoforms, including PDB entries 3JWZ, 3JWV, 3JX5, and 4D7I. These structures provide atomic-level detail on binding interactions enabled by the 3-fluoro substitution, revealing critical hydrogen-bonding networks and hydrophobic contacts that guide inhibitor optimization. In contrast, co-crystal structures incorporating the 4-fluorophenethyl or non-fluorinated phenethyl fragments are comparatively scarce, underscoring the unique value of the 3-fluoro scaffold in structure-based drug design (SBDD) campaigns. Each PDB structure represents a direct experimental validation of the 3-fluorophenyl group's compatibility with the NOS active site architecture [1].

X-ray Crystallography Structure-Based Drug Design Nitric Oxide Synthase

Enantiomeric Purity Specification: Enabling Stereospecific SAR Studies

Commercially available 1-(3-fluorophenyl)ethane-1,2-diamine is supplied in both racemic (CAS 69810-81-7) and enantiopure forms: (R)-enantiomer (CAS 1213309-73-9) and (S)-enantiomer (CAS 1212884-05-3), each with a minimum purity specification of 95%. This stereochemical resolution is critical for target selectivity profiling, as sigma receptor subtypes and NOS isoforms often display enantioselective binding. In contrast, the 2-fluoro positional isomer is less frequently available in enantiopure form, limiting its utility in stereospecific pharmacological studies. The availability of both enantiomers enables direct measurement of eudismic ratios, a capability not universally accessible across the phenylalkyldiamine chemical class .

Chiral Separations Stereochemistry Enantioselective Synthesis

LogP Modulation: Impact of 3-Fluoro Substitution on Lipophilicity

The introduction of a fluorine atom at the 3-position of the phenyl ring increases the predicted partition coefficient (LogP) relative to the non-fluorinated parent. While 1-phenyl-1,2-ethanediamine has an experimental ACD/LogP of -0.27, the 3-fluoro analog is predicted to exhibit a LogP of approximately 0.3 to 0.7 based on fragment-based calculation models, consistent with the observed LogP values for closely related 3-fluorophenethylamine derivatives. This increase in lipophilicity of approximately 0.6–1.0 LogP units enhances membrane permeability potential while maintaining aqueous solubility adequate for in vitro assay compatibility. The 4-fluoro isomer is predicted to have a similar LogP, but the 3-fluoro substitution pattern offers subtle advantages in metabolic stability due to the meta-position's reduced susceptibility to oxidative defluorination compared to the para position .

Lipophilicity ADME Drug-Likeness

Optimal Research and Procurement Applications for 1-(3-Fluorophenyl)ethane-1,2-diamine


CNS Drug Discovery: Sigma-1 Receptor Ligand Development

Procurement of enantiopure (R)- or (S)-1-(3-fluorophenyl)ethane-1,2-diamine is indicated for medicinal chemistry programs pursuing sigma-1 receptor modulators, as the 3-fluorophenyl fragment is patent-validated for achieving high sigma-1 affinity. The compound serves as a key chiral intermediate for synthesizing N-substituted derivatives with antidepressant and neuroprotective potential [1].

Structure-Based Design of Nitric Oxide Synthase Inhibitors

The 3-fluorophenethyl fragment is a privileged scaffold for generating high-resolution co-crystal structures with all three NOS isoforms (nNOS, eNOS, iNOS). Research groups engaged in SBDD should source this compound for fragment growing and lead optimization, as the 3-fluoro substitution pattern is uniquely represented in deposited PDB structures compared to other positional isomers [2].

Stereochemical SAR Studies in Asymmetric Catalysis

The commercial availability of both (R) and (S) enantiomers in high purity (≥95%) makes 1-(3-fluorophenyl)ethane-1,2-diamine an ideal chiral building block for investigating the stereochemical determinants of biological activity. Researchers can directly measure eudismic ratios and enantioselectivity across target classes, including FAAH, NOS, and sigma receptors .

Metabolic Stability Profiling in Lead Optimization Programs

For programs requiring balanced lipophilicity and metabolic stability, the 3-fluoro isomer provides a LogP in the CNS-optimal range (0.3–0.7) with the metabolic advantage of a meta-position fluorine substitution, which is less susceptible to cytochrome P450-mediated oxidative defluorination than para-substituted analogs. This compound is recommended for head-to-head metabolic stability comparisons against 4-fluoro and non-fluorinated congeners .

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